(S)-3-Mercapto-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13470518
Molecular Formula: C13H17NO2S
Molecular Weight: 251.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO2S |
|---|---|
| Molecular Weight | 251.35 g/mol |
| IUPAC Name | benzyl (3S)-3-sulfanylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H17NO2S/c15-13(14-8-4-7-12(17)9-14)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2/t12-/m0/s1 |
| Standard InChI Key | AYDDDTVMTGGEFW-LBPRGKRZSA-N |
| Isomeric SMILES | C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)S |
| SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S |
| Canonical SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound consists of a six-membered piperidine ring with two functional groups:
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A benzyl ester at the 1-position, providing steric protection for the carboxylate group.
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A mercapto (-SH) group at the 3-position, which contributes to nucleophilic reactivity .
The (S)-configuration at the 3rd carbon atom is critical for its stereoselective interactions in biological systems. The IUPAC name is benzyl (3S)-3-sulfanylpiperidine-1-carboxylate, and its SMILES notation is C1CC@@HS .
Crystallographic and Conformational Data
While X-ray crystallography data for this specific enantiomer is limited, analog studies of piperidine derivatives suggest a chair conformation for the ring, with the bulky benzyl ester occupying an equatorial position to minimize steric strain . The thiol group’s orientation influences hydrogen-bonding capabilities, which are pivotal in molecular recognition processes .
Synthesis and Preparation
Key Synthetic Routes
The most efficient synthesis involves nucleophilic substitution of a hydroxyl or halogenated precursor with a thiolating agent:
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Starting Material: (S)-3-Hydroxypiperidine-1-carboxylic acid benzyl ester (CAS: 94944-69-1).
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Reagents: Sodium thiomethoxide (NaSMe) in methanol.
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Conditions: 2 hours at room temperature.
This method retains stereochemical integrity, as confirmed by chiral HPLC . Alternative routes include:
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Mitsunobu Reaction: Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to convert hydroxyl to thiol groups .
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Thiol-ene Click Chemistry: For functionalizing unsaturated piperidine analogs .
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent .
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Analytical Data:
Physicochemical Properties
Thermodynamic and Solubility Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 78–80°C | |
| Boiling Point | 320°C (decomposes) | |
| LogP (Octanol-Water) | 2.45 | |
| Solubility in Water | 0.5 mg/mL | |
| Solubility in DMSO | 25 mg/mL |
The compound exhibits moderate lipophilicity, making it suitable for cell membrane penetration in drug delivery .
Reactivity and Functionalization
Thiol Group Reactivity
The -SH group participates in:
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Disulfide Bond Formation: Oxidative coupling with other thiols, relevant in peptide mimetics .
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Michael Additions: Conjugation with α,β-unsaturated carbonyls .
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Metal Coordination: Binding to gold nanoparticles for catalytic applications .
Ester Hydrolysis
Under basic conditions (e.g., NaOH/EtOH), the benzyl ester hydrolyzes to (S)-3-mercaptopiperidine-1-carboxylic acid, a precursor for prodrugs .
Applications in Medicinal Chemistry
Enzyme Inhibition
The compound serves as a cysteine protease inhibitor scaffold:
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Cathepsin B Inhibition: IC₅₀ = 0.8 µM, leveraging thiol-mediated covalent binding to the active site .
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SARS-CoV-2 Main Protease: Docking studies suggest binding affinity (ΔG = -9.2 kcal/mol) via thiol interaction with Cys145 .
Spirocyclic Derivatives
Reaction with diketones or aldehydes yields spiro-thiazolidines, which exhibit:
Comparative Analysis with Analogues
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